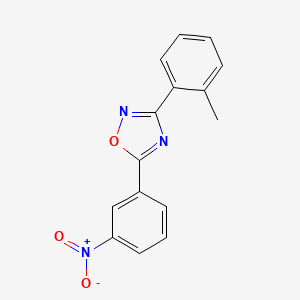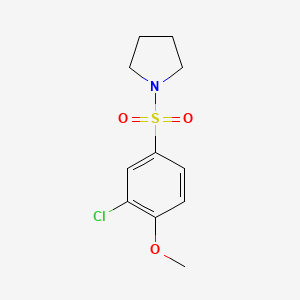
1-(3-Chloro-4-methoxyphenyl)sulfonylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methoxyphenyl)sulfonylpyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a sulfonyl group attached to a 3-chloro-4-methoxyphenyl moiety
Preparation Methods
The synthesis of 1-(3-Chloro-4-methoxyphenyl)sulfonylpyrrolidine typically involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the sulfonamide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods might include continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Chloro-4-methoxyphenyl)sulfonylpyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride. Conversely, oxidation can be achieved using oxidizing agents such as hydrogen peroxide.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution typically results in the replacement of the chloro group with the nucleophile.
Scientific Research Applications
1-(3-Chloro-4-methoxyphenyl)sulfonylpyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used as an intermediate in the synthesis of various chemical products, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(3-Chloro-4-methoxyphenyl)sulfonylpyrrolidine can be compared with other sulfonyl-substituted pyrrolidines and related compounds:
1-(3-Chloro-4-methylphenyl)sulfonylpyrrolidine: Similar structure but with a methyl group instead of a methoxy group, leading to different chemical properties and reactivity.
1-(3-Bromo-4-methoxyphenyl)sulfonylpyrrolidine: The bromo substituent can lead to different reactivity in substitution reactions compared to the chloro group.
1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidine: The piperidine ring offers different steric and electronic properties compared to the pyrrolidine ring.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-16-11-5-4-9(8-10(11)12)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWGOYDSGXMKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5837499.png)

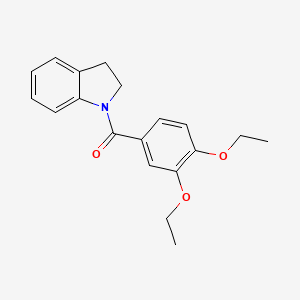


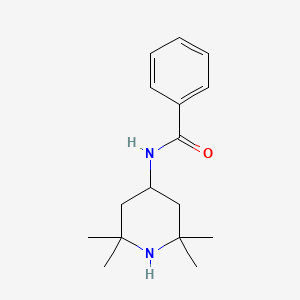
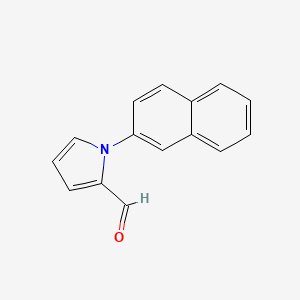
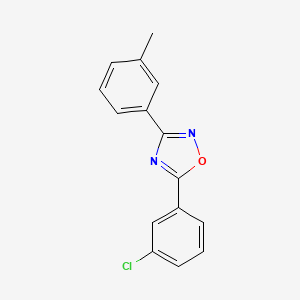
![3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B5837550.png)
![1-[(3-Chlorobenzoyl)amino]-3-(3-chlorophenyl)urea](/img/structure/B5837554.png)
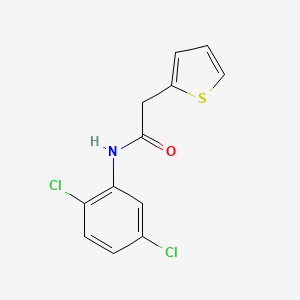
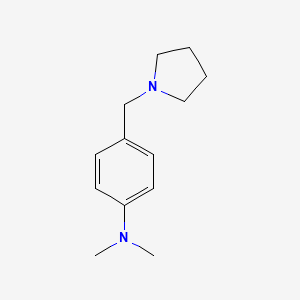
![2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5837593.png)
